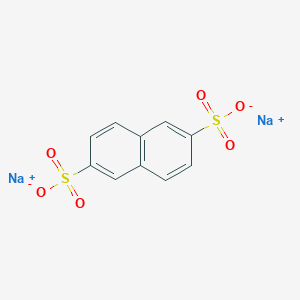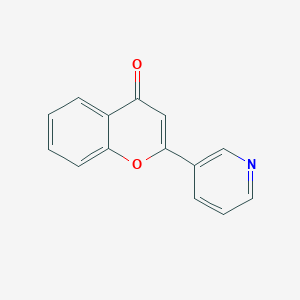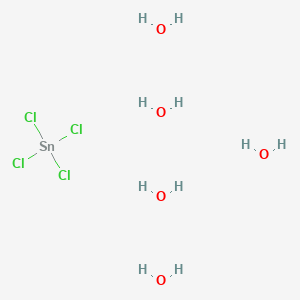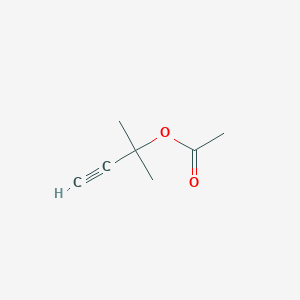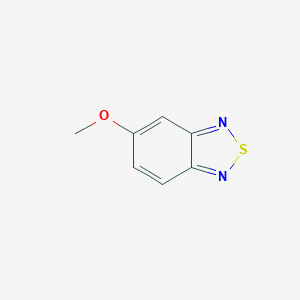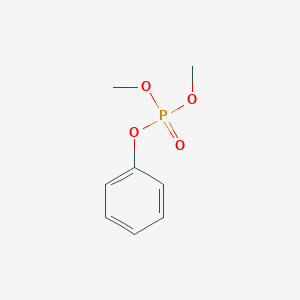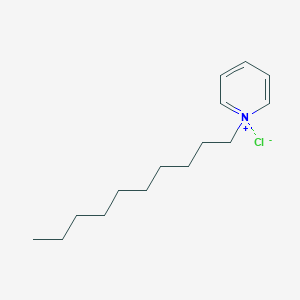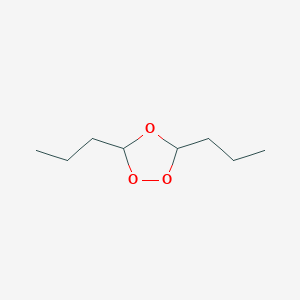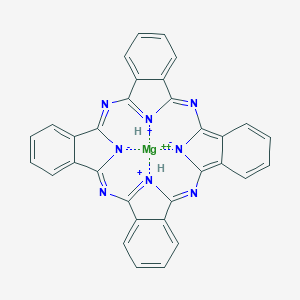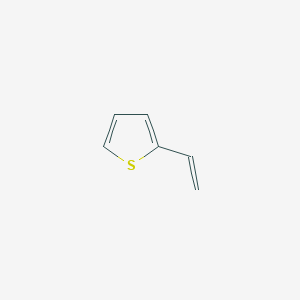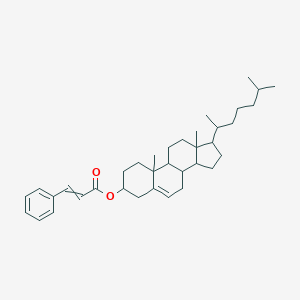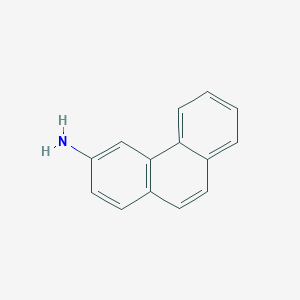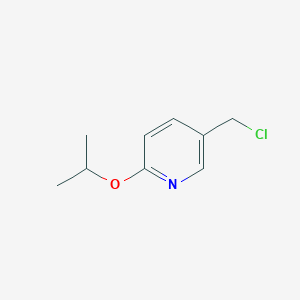
5-(Chloromethyl)-2-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Wissenschaftliche Forschungsanwendungen
1. Heavy Oil Recovery
- Methods of Application : The process involves the preparation of 5-chloromethyl salicylaldehyde (Salen, S), formation of sodium alkoxide of Pluronic F-127 (AP), and formation of the modified AP–Salen (new ligand). This ligand is then reacted with metal chlorides to obtain the organometallic surfactants (OMS) named AP–Salen–M complexes .
- Results or Outcomes : These surfactants reduced the interfacial tension in the order between 10 −1 and 10 −2 mN m −1, indicating their potential use in EOR application for heavy crude oil .
2. Chloromethylation of Aromatic Compounds
- Application Summary : It’s used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The process involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The corresponding chloromethyl derivatives were obtained in good to excellent yields .
3. Synthesis of Pyrazolo [1,5-a]pyrimidine Derivatives
- Application Summary : It’s used as a precursor for synthesizing pyrazolo [1,5-a]pyrimidine derivatives with antibacterial activity, highlighting its relevance in developing novel antimicrobial agents.
- Results or Outcomes : The synthesized pyrazolo [1,5-a]pyrimidine derivatives exhibited antibacterial activity.
4. Conversion of Sugars and Polysaccharides
- Application Summary : It’s used in the rapid and selective conversion of carbohydrates to 5-chloromethyl furfural using microwave heating in a biphasic reaction system .
- Methods of Application : The process involves the use of a range of carbohydrates, a biphasic reaction system, and a range of organic solvents. Fructose and inulin were especially effective for production of this valuable bio-platform molecule .
- Results or Outcomes : Yields of >70% were obtained in 15 minutes under microwave heating .
5. Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural
- Application Summary : It’s used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural. The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields .
- Results or Outcomes : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature, and no comprehensive review is available in this area to date .
6. Synthesis of Hypercrosslinked Porous Polymer Materials
- Application Summary : It’s used in the synthesis of hypercrosslinked porous polymer materials. These materials have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents, and mild operating conditions .
- Results or Outcomes : Numerous hypercrosslinked polymers have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
7. Production of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural
- Application Summary : It’s used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural. The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields .
- Results or Outcomes : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature, and no comprehensive review is available in this area to date .
8. Design and Synthesis of Hypercrosslinked Porous Polymer Materials
- Application Summary : It’s used in the design and synthesis of hypercrosslinked porous polymer materials. These materials have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents, and mild operating conditions .
- Results or Outcomes : Numerous hypercrosslinked polymers have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes understanding how to safely handle and dispose of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, etc.
I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help. 😊
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKMZYULLYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-isopropoxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

